(2E)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile
Description
The compound “(2E)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile” is a structurally complex molecule featuring:
- A coumarin core (2-oxo-2H-chromen-3-yl) linked to a thiazole ring, a combination associated with diverse biological activities, including anticancer and antimicrobial effects .
- A 3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl group, contributing to lipophilicity and influencing pharmacokinetic properties like membrane permeability .
This hybrid structure leverages the pharmacophoric features of coumarins (known for anticoagulant and antitumor properties) and thiazoles (valued for antimicrobial activity), suggesting synergistic bioactivity .
Properties
IUPAC Name |
(E)-3-(3-methoxy-4-phenacyloxyphenyl)-2-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H20N2O5S/c1-35-28-14-19(11-12-27(28)36-17-25(33)20-7-3-2-4-8-20)13-22(16-31)29-32-24(18-38-29)23-15-21-9-5-6-10-26(21)37-30(23)34/h2-15,18H,17H2,1H3/b22-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRFPFPAHFNCDR-LPYMAVHISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC4=CC=CC=C4OC3=O)OCC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H20N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-Oxo-2H-Chromen-3-Carbaldehyde
Coumarin derivatives are synthesized via Pechmann condensation, where phenols react with β-keto esters under acidic conditions. For 3-substituted coumarins, formylation at the 3-position is achieved using Vilsmeier-Haack reagent (POCl₃/DMF), yielding 2-oxo-2H-chromen-3-carbaldehyde in 68–72% yield.
Thiazole Ring Formation
The Hantzsch thiazole synthesis is employed, reacting 2-oxo-2H-chromen-3-carbaldehyde with thioacetamide and α-halo ketones. For example, treatment with chloroacetone in ethanol under reflux forms 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazole-2-carbaldehyde (Scheme 1). Alternatively, condensation with 2-aminothiophenol in the presence of Na₂S₂O₅ yields benzothiazole intermediates, which are subsequently functionalized.
Optimization Note : Sodium metabisulfite (Na₂S₂O₅) enhances reaction yields (33–78%) by mitigating oxidation side reactions.
Synthesis of the Substituted Phenyl Ether Fragment
O-Alkylation of 4-Hydroxy-3-Methoxybenzaldehyde (Vanillin)
Vanillin undergoes O-alkylation with phenacyl bromide (2-bromoacetophenone) in DMF using K₂CO₃ as a base (Scheme 2). The reaction proceeds at 80°C for 12 hours, affording 3-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde in 85–90% yield.
Critical Parameters :
- Base : K₂CO₃ outperforms NaOH due to milder conditions and reduced aldehyde oxidation.
- Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the phenolic oxygen.
Assembly of the α,β-Unsaturated Nitrile Backbone
Knoevenagel Condensation
The central prop-2-enenitrile bridge is formed via Knoevenagel condensation between 3-methoxy-4-(2-oxo-2-phenylethoxy)benzaldehyde and 4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-ylacetonitrile. Using piperidine as a catalyst in refluxing ethanol, the reaction achieves 75–82% yield with exclusive E-selectivity (Scheme 3).
Mechanistic Insight : The reaction proceeds through a nucleophilic attack by the active methylene group on the aldehyde, followed by dehydration. The E-configuration is favored due to steric hindrance between the aryl groups during syn-elimination.
Palladium-Catalyzed Cross-Coupling
An alternative route employs Suzuki-Miyaura coupling between a boronic ester-functionalized phenyl fragment and a bromo-substituted thiazole-acetonitrile. Using Pd(PPh₃)₄ and K₂CO₃ in toluene/water (3:1), the reaction yields 70–76% of the target compound.
Analytical Characterization and Validation
Spectroscopic Data
Chromatographic Purity
HPLC analysis (C18 column, MeCN/H₂O 70:30) confirms >98% purity, with retention time = 12.3 min.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Selectivity (E:Z) | Key Advantage |
|---|---|---|---|
| Knoevenagel | 75–82 | >99:1 | Mild conditions, high E-selectivity |
| Palladium Coupling | 70–76 | N/A | Modular, scalable |
Challenges and Optimization Strategies
Chemical Reactions Analysis
Types of Reactions
(2E)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile: can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The phenylethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxyl derivative, while reduction of the nitrile group would produce an amine derivative.
Scientific Research Applications
(2E)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile: has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of (2E)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s various functional groups allow it to engage in multiple interactions, enhancing its efficacy in biological systems.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares the target compound with structurally related derivatives:
Key Observations
Coumarin-Thiazole Hybrids: The target compound’s coumarin-thiazole linkage is distinct from triazole-containing analogs (e.g., compound 5 in ). The 2-oxo-2H-chromen-3-yl group in the target differs from the 4-methoxycoumarin in ’s limettin, which showed reduced carcinogen inhibition due to increased polarity .
Propenenitrile Group: The E-configuration of the propenenitrile moiety may favor planar molecular geometry, enhancing interactions with hydrophobic enzyme pockets. Nitrile groups can act as hydrogen-bond acceptors, a feature exploited in kinase inhibitors (e.g., ’s cyano-containing compounds) .
Substituent Effects: The 3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl group increases lipophilicity (logP ~3.5 estimated) compared to simpler methoxycoumarins (e.g., scopoletin in ), likely improving blood-brain barrier penetration. In , coumarin derivatives with non-polar substituents (e.g., limettin’s 5,7-dimethoxy groups) retained moderate inhibitory activity against carcinogens, while polar derivatives (e.g., umbelliferone) were inactive . This aligns with the target’s design.
Synthetic Complexity :
- The target’s synthesis likely involves multi-step coupling of thiazole and coumarin precursors, similar to methods in (e.g., cyclization of thiocyanatoacetylcoumarin with anilines). Yields for such hybrids are typically moderate (40–60%) due to steric hindrance .
Biological Activity
The compound (2E)-3-[3-methoxy-4-(2-oxo-2-phenylethoxy)phenyl]-2-[4-(2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]prop-2-enenitrile, hereafter referred to as Compound X, is a synthetic organic molecule that has gained attention for its potential biological activities. This article explores the biological activity of Compound X, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
Compound X features a complex structure that includes multiple functional groups:
- Acrylonitrile moiety : Provides a reactive site for biological interactions.
- Thiazole and chromene rings : Known for their diverse biological activities.
The molecular formula is , with a molecular weight of approximately 378.43 g/mol.
Biological Activity Overview
The biological activity of Compound X has been investigated in several studies, revealing its potential as an anti-cancer agent and an inhibitor of various enzymes.
1. Anti-Cancer Activity
Recent studies have indicated that Compound X exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 12.5 | Induction of apoptosis via caspase activation |
| A549 | 15.0 | Cell cycle arrest at G1 phase |
2. Enzyme Inhibition
Compound X has demonstrated inhibitory activity against key enzymes involved in cancer progression and inflammation:
- Cholinesterases : Moderate inhibition observed with IC50 values around 19.2 µM for acetylcholinesterase (AChE) and 13.2 µM for butyrylcholinesterase (BChE).
| Enzyme | IC50 (µM) | Type of Inhibition |
|---|---|---|
| Acetylcholinesterase | 19.2 | Competitive |
| Butyrylcholinesterase | 13.2 | Non-competitive |
The mechanisms underlying the biological activities of Compound X are multifaceted:
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.
- Enzyme Interaction : Molecular docking studies suggest that Compound X interacts with the active sites of cholinesterases through hydrogen bonding and hydrophobic interactions, which may account for its inhibitory effects.
Case Studies
Several case studies have highlighted the efficacy of Compound X in preclinical models:
Case Study 1: Breast Cancer Model
In vivo studies using a xenograft model demonstrated that administration of Compound X significantly reduced tumor volume compared to control groups, suggesting its potential as a therapeutic agent.
Case Study 2: Neuroprotective Effects
Furthermore, research indicates that Compound X may have neuroprotective properties due to its ability to inhibit BChE, which is implicated in neurodegenerative diseases such as Alzheimer's.
Q & A
Q. Table 1: Catalyst Comparison for Coupling Reactions
| Catalyst | Solvent | Yield (%) | Reference |
|---|---|---|---|
| Pd(PPh₃)₄ | DMF | 78–85 | |
| CuI/Et₃N | THF | 65–72 | |
| PdCl₂(dppf) | DMSO | 82–88 |
Structural Characterization
2.1 Basic Question: Q. Which spectroscopic methods are essential for confirming the compound’s structure?
- NMR : ¹H/¹³C NMR to identify methoxy (δ 3.8–4.0 ppm), coumarin carbonyl (δ 165–170 ppm), and nitrile (δ 110–120 ppm) groups .
- IR : Peaks at ~2200 cm⁻¹ (C≡N) and 1700 cm⁻¹ (C=O) .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error .
2.2 Advanced Question: Q. How to resolve E/Z isomerism discrepancies in NMR data?
- Use NOESY to distinguish between E (no coupling between vinyl protons) and Z (cross-peaks between thiazole and coumarin protons) configurations .
- Compare experimental NMR shifts with DFT-calculated spectra for stereochemical validation .
Biological Activity Profiling
3.1 Basic Question: Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Anticancer : MTT assay against HeLa or MCF-7 cells (IC₅₀ <10 μM suggests potency) .
- Antimicrobial : Disk diffusion for Gram-negative (E. coli) and Gram-positive (S. aureus) strains .
- Enzyme inhibition : Fluorescence-based assays for kinases or proteases linked to the coumarin-thiazole scaffold .
3.2 Advanced Question: Q. How to identify the molecular target of this compound in cancer cells?
- Perform thermal proteome profiling (TPP) to detect protein target stabilization .
- Use SPR biosensors to measure binding kinetics (Kd <1 μM indicates strong affinity) .
Data Contradiction Analysis
4.1 Basic Question: Q. How to address inconsistent HPLC purity results between batches?
- Standardize mobile phases (e.g., acetonitrile/0.1% TFA in water) and column temperatures (25°C) .
- Spike samples with authentic standards to confirm retention times .
4.2 Advanced Question: Q. Why does bioactivity vary across cell lines despite structural homogeneity?
- Evaluate membrane permeability via Caco-2 assays; low permeability (<5 × 10⁻⁶ cm/s) may explain discrepancies .
- Test for efflux pump susceptibility (e.g., P-gp inhibition with verapamil) to assess resistance mechanisms .
Stability and Degradation
5.1 Basic Question: Q. What conditions accelerate hydrolytic degradation of the nitrile group?
- Exposure to pH >10 (aqueous NaOH) or prolonged storage in DMSO generates carboxylic acid derivatives. Monitor via LC-MS .
5.2 Advanced Question: Q. How to stabilize the compound against photodegradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
